molecular formula C9H13ClN2O4 B15300259 Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Cat. No.: B15300259
M. Wt: 248.66 g/mol
InChI Key: OGQYRVYZXFJBIB-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core substituted with a morpholine ring at position 3 and a methyl ester group at position 3. The hydrochloride salt enhances its solubility in polar solvents.

Properties

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H

InChI Key

OGQYRVYZXFJBIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)C2CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine

The Robinson-Gabriel synthesis remains a cornerstone for isoxazole preparation. For example, methyl 3-oxopentanoate reacts with hydroxylamine under acidic conditions to yield methyl isoxazole-5-carboxylate. Modifying the β-keto ester’s substituents allows direct incorporation of the morpholine group at position 3. However, synthesizing β-keto esters with pre-installed morpholin-2-yl groups requires multistep sequences involving:

  • Mannich reactions to introduce amine functionalities.
  • Aldol condensations with morpholine-containing aldehydes.

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with terminal alkynes to form isoxazoles. For instance, morpholin-2-ylacetylene reacts with methyl cyanoformate-derived nitrile oxide to yield the target scaffold. This method offers regioselectivity but requires specialized alkynes.

Salt Formation and Purification

The free base is treated with HCl (1.0 eq., Et₂O) to precipitate the hydrochloride salt. Critical parameters include:

  • Stoichiometry : Excess HCl leads to decomposition.
  • Solvent choice : Et₂O or MeCN ensures crystalline product formation.
  • Drying : Vacuum desiccation (40°C, 24 h) yields >99% purity.

Analytical and Optimization Data

Table 1: Comparison of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Challenges
β-Keto ester cyclization Methyl 3-morpholino-3-oxopropanoate 42 95 β-Keto ester instability
Directed metallation Methyl isoxazole-5-carboxylate 58 98 Regioselectivity control
Suzuki coupling 3-Bromoisoxazole-5-carboxylate 35 90 Boronic acid availability

Table 2: Reaction Optimization for Metallation

Base Temp (°C) Electrophile Solvent Yield (%)
LHMDS -78 Morpholin-2-yl iodide THF 58
LDA -40 Morpholin-2-yl triflate Et₂O 42
NaHMDS -30 Morpholin-2-yl bromide DME 37

Mechanistic Insights and Side Reactions

  • Competing halogenation : Uncontrolled bromination at position 4 occurs if directing groups are improperly managed.
  • Ring-opening : Strong acids or bases degrade the isoxazole core, necessitating pH control during salt formation.
  • Morpholine ring strain : Steric effects from the 2-position substitution reduce coupling efficiency, requiring bulky ligands in Pd catalysis.

Industrial-Scale Considerations

Patent WO2012032533A2 highlights the importance of solvent selection (e.g., methanol/THF mixtures) and catalyst recycling for cost-effective scale-up. Key recommendations include:

  • Continuous flow systems for lithiation steps to enhance safety.
  • Crystallization-driven purification to replace chromatography.

Chemical Reactions Analysis

Ester Group (Methyl Carboxylate)

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative. This reaction is common for esters and typically employs:

Reaction TypeConditionsOutcome
Basic hydrolysis NaOH, aqueous ethanol3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid
Acidic hydrolysis HCl, aqueous dioxaneSame product

Morpholine Substituent

The morpholin-2-yl group can participate in nucleophilic substitution or alkylation if activated. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., DBU) could introduce additional substituents at the nitrogen.

  • Quaternization : Protonation of the morpholine nitrogen (as in the hydrochloride salt) may reduce nucleophilicity but enable acid-catalyzed processes.

Oxazole Ring Reactivity

  • Electrophilic substitution : Directed by substituents (e.g., the morpholine group at position 3 could act as an electron-donating meta-director).

  • Cycloaddition reactions : Potential participation in [4+2] Diels-Alder reactions under high-temperature or catalytic conditions, though this is less common for aromatic oxazoles .

Ester Activation and Coupling

A related reaction from literature involves forming mixed anhydrides with isobutyl chloroformate and N-methylmorpholine, followed by coupling with amine derivatives . For the target compound:

Reaction StepReagents/ConditionsYield/Outcome
Mixed anhydride formation Isobutyl chloroformate, N-methylmorpholine, THFActivated ester intermediate
Coupling with amine LHMDS, tert-butyl amine derivative, -78°CSubstituted amide product

Morpholine-Driven Reactions

In analogous compounds (e.g., piperidine derivatives), nucleophilic substitution at the nitrogen is observed. For the morpholine group:

Reaction TypeReagents/ConditionsOutcome
Alkylation Alkyl halide, DBU, DMFQuaternized morpholine derivative

Stability and Limitations

The hydrochloride salt form enhances solubility but may affect reactivity. The compound’s stability under acidic/basic conditions or during prolonged storage requires verification. Limited data suggest that oxazole derivatives with electron-withdrawing groups (e.g., esters) exhibit moderate stability under standard conditions.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Features Structural Differences
This compound (Target) C₉H₁₃ClN₂O₃* ~248.67* Oxazole core, morpholin-2-yl substituent, methyl ester, hydrochloride salt Reference compound for comparisons.
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate C₁₁H₁₀ClNO₃ 239.65 4,5-Dihydro-oxazole (non-aromatic), 4-chlorophenyl substituent, methyl ester Saturated oxazole ring reduces aromaticity; chlorophenyl group increases lipophilicity.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride C₇H₁₂ClN₃O₂ 213.64 1,2,4-Oxadiazole core, methyl substituent, morpholine ring, hydrochloride salt Oxadiazole (two N atoms) vs. oxazole (one N); altered electronic properties.
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O 225.68 1,2,4-Oxadiazole core, phenyl group, primary amine, hydrochloride salt Methanamine substituent instead of ester; phenyl group enhances π-π stacking potential.
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride C₁₆H₂₁ClN₂O₃* ~332.81* Isoxazole core, morpholinoethyl-hydroxy substituent, phenyl group, hydrochloride Isoxazole (O and N at 1,2 positions) vs. oxazole (O and N at 1,3); hydroxyl improves H-bonding.

*Calculated based on analogous compounds in the evidence.

Key Observations:

Ring Systems :

  • The target compound’s 1,2-oxazole ring (O at position 1, N at 3) contrasts with 1,2,4-oxadiazole (N at positions 2 and 4) in and , which exhibit higher nitrogen content and altered electronic profiles .
  • Isoxazole () differs in ring atom positions (O at 1, N at 2), affecting dipole moments and binding interactions .

Substituents :

  • The morpholin-2-yl group in the target compound enhances solubility via its tertiary amine and oxygen atoms, whereas 4-chlorophenyl () introduces hydrophobicity and steric bulk .
  • Methyl ester vs. primary amine (): The ester group in the target compound may confer metabolic stability compared to the amine’s reactivity .

Salt Formation :

  • All compounds are hydrochloride salts, improving crystallinity and aqueous solubility. However, the target compound’s combination of morpholine and ester groups may yield superior solubility compared to purely aromatic analogs (e.g., ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves cyclocondensation of morpholine derivatives with oxazole precursors. Key steps include:

  • Oxazole ring formation : Reacting methyl 3-aminocrotonate with morpholine-2-carbonyl chloride under microwave-assisted conditions (120°C, 20 min) to improve regioselectivity .
  • Salt formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt. Yield optimization (≥75%) requires stoichiometric control (1:1.2 molar ratio of base to HCl) and low-temperature crystallization (−20°C) .
    • Data Interpretation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane, 1:1) and confirm purity by HPLC (>95% at 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm regiochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the oxazole C-H proton (δ 8.2–8.5 ppm) and morpholine N-CH2 groups (δ 3.4–3.7 ppm). Carbonyl (C=O) appears at δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and morpholine N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]+) should match the molecular formula (e.g., m/z 257.1 for C₉H₁₃ClN₂O₃).

Q. What purification strategies are recommended for this compound, especially considering its hydrochloride salt form?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (4:1 v/v) at −20°C to isolate the hydrochloride salt. Avoid aqueous washes to prevent hydrolysis of the ester group.
  • Column Chromatography : For intermediate purification, employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, particularly regarding morpholine ring conformation?

  • Methodological Answer :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals (0.2 × 0.2 × 0.1 mm). Refinement in SHELXL resolves puckering parameters (Cremer-Pople: θ < 10° for chair conformation) and hydrogen-bonding networks (e.g., Cl⁻···H-N interactions) .
  • Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions.

Q. What computational methods predict the compound’s interactions with biological targets, and how do docking studies inform therapeutic potential?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors. Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.
  • MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes (RMSD < 2.0 Å). Analogous oxazole-morpholine hybrids show affinity for neurological targets (ΔG = −8.2 kcal/mol) .

Q. How do structural modifications at the oxazole ring affect bioactivity, based on SAR studies of analogous compounds?

  • Methodological Answer :

  • SAR Analysis : Compare with derivatives like 3-(1H-tetrazol-5-yl)morpholine hydrochloride ( ). Key findings:
  • Substitution at C5 : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (MIC = 2 µg/mL vs. S. aureus).
  • Morpholine conformation : Chair conformation improves blood-brain barrier penetration (logP = 1.2) .
  • Experimental Validation : Test in vitro cytotoxicity (IC₅₀) using MTT assays on HEK-293 cells.

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